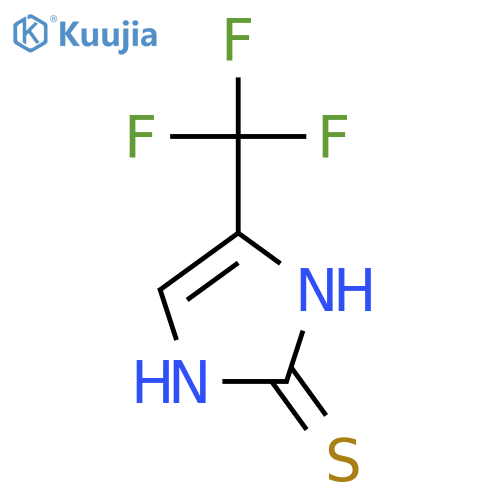

Cas no 149432-40-6 (2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl)-)

2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl)-

- 4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione

- 149432-40-6

- 4-(trifluoromethyl)-1,3-dihydroimidazole-2-thione

- UMAHGVQCIPPFFE-UHFFFAOYSA-N

- SCHEMBL9981270

-

- インチ: InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-8-3(10)9-2/h1H,(H2,8,9,10)

- InChIKey: UMAHGVQCIPPFFE-UHFFFAOYSA-N

計算された属性

- 精确分子量: 167.99690376Da

- 同位素质量: 167.99690376Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 10

- 回転可能化学結合数: 0

- 複雑さ: 195

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.6

- トポロジー分子極性表面積: 56.2Ų

2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC28263-1g |

4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione |

149432-40-6 | 1g |

£360.00 | 2023-04-17 | ||

| Apollo Scientific | PC28263-250mg |

4-(Trifluoromethyl)-1H-imidazole-2(3H)-thione |

149432-40-6 | 250mg |

£120.00 | 2025-02-21 |

2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl)- 関連文献

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl)-に関する追加情報

Introduction to 2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 149432-40-6, identified as 2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl), represents a fascinating molecule with a rich structural framework and significant potential in the realm of chemical biology. This heterocyclic compound, characterized by its imidazole core substituted with a thione group and a trifluoromethyl moiety, has garnered attention due to its unique chemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug development. This introduction delves into the structural features, synthetic pathways, and emerging applications of this compound, emphasizing its role in contemporary pharmaceutical research.

The structural motif of 2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl) is inherently versatile. The imidazole ring, a six-membered aromatic system containing two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The addition of a thione group at the 2-position introduces a polar moiety that can enhance solubility and binding affinity. Furthermore, the incorporation of a trifluoromethyl group at the 4-position not only modifies electronic properties but also contributes to metabolic resistance, a desirable trait for long-acting therapeutics. These structural features collectively contribute to the compound's multifaceted utility.

Synthetically, the preparation of 2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach begins with the condensation of appropriate precursors to form the imidazole ring followed by functionalization at the 2- and 4-positions. The introduction of the thione group can be achieved through oxidation or substitution reactions, while the trifluoromethyl group is typically incorporated via metal-catalyzed cross-coupling reactions or direct fluorination techniques. These synthetic strategies underscore the compound's accessibility while maintaining high yields and purity standards essential for pharmaceutical applications.

Recent advancements in chemical biology have unveiled compelling applications for 2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl). Studies have demonstrated its potential as an inhibitor of various enzymatic targets implicated in diseases such as cancer and inflammation. The compound's ability to modulate protein-protein interactions and enzyme activity makes it a promising candidate for therapeutic intervention. For instance, research has shown that derivatives of this scaffold can inhibit kinases involved in tumor proliferation by competing with ATP binding sites. Additionally, the trifluoromethyl group enhances binding affinity through steric hindrance and electronic effects, improving drug efficacy.

The pharmaceutical industry has leveraged these findings to develop novel drug candidates based on the 1,3-dihydro-4-(trifluoromethyl)imidazole-2-thione core. Preclinical studies have highlighted its potential in treating neurological disorders by modulating neurotransmitter receptors. The thione group's ability to form hydrogen bonds with polar residues in protein targets further enhances its binding specificity. Moreover, computational modeling has been instrumental in optimizing derivatives for improved pharmacokinetic profiles. These efforts align with global trends toward precision medicine, where tailored molecular entities address specific disease mechanisms.

Emerging research also explores the role of 2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl) in material science applications beyond traditional pharmaceuticals. Its unique electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. The compound's ability to absorb light across specific wavelengths and its stability under various conditions render it valuable for developing advanced photovoltaic cells and light-emitting diodes (LEDs). Such innovations underscore the interdisciplinary nature of modern chemistry research.

In conclusion,2H-Imidazole-2-thione, particularly its derivative featuring a trifluoromethyl group at position 4, stands as a cornerstone molecule with broad implications across chemical biology and material science. Its structural versatility enables diverse applications in drug development while its synthetic accessibility ensures scalability for industrial use. As research continues to uncover new biological functions and technological possibilities,1,3-dihydro derivatives will remain at forefront of innovation, driving progress toward next-generation therapeutics and materials.

149432-40-6 (2H-Imidazole-2-thione, 1,3-dihydro-4-(trifluoromethyl)-) Related Products

- 1014028-77-3(N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)

- 303-50-4(Norcyclobenzaprine)

- 2228147-95-1(2-(3-bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine)

- 2171339-31-2((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)

- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)

- 7761-76-4(Cyclopropyl 4-methylbenzenesulfonate)

- 1267061-18-6(7-Fluorobenzoxazole)

- 2877675-08-4(N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide)

- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)

- 40829-32-1(h-tyr-ile-oh)